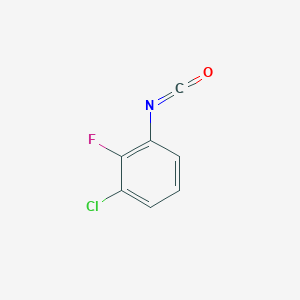

1-Chloro-2-fluoro-3-isocyanatobenzene

Description

1-Chloro-2-fluoro-3-isocyanatobenzene (CAS 69922-25-4) is a halogenated aromatic isocyanate with the molecular formula C₇H₃ClFNO. Key properties include:

- Boiling point: 185–186°C (lit.)

- Density: 1.369 g/mL at 25°C

- Refractive index: n²⁰/D = 1.5380

- Hazard profile: Classified as an irritant (Xi; risk codes 36/37/38) with a flash point of 198°F (92.2°C) .

The compound’s reactivity stems from the electron-withdrawing chloro and fluoro substituents, which enhance the electrophilicity of the isocyanate group (-NCO). This makes it valuable in synthesizing ureas, carbamates, and polyurethane precursors .

Properties

IUPAC Name |

1-chloro-2-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMPFFGBFMAFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399225 | |

| Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69922-25-4 | |

| Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-isocyanatobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group (-NCO) can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used.

Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve the desired substitution.

Major Products Formed:

Ureas: Formed by reaction with amines.

Carbamates: Formed by reaction with alcohols.

Thiocarbamates: Formed by reaction with thiols.

Scientific Research Applications

1-Chloro-2-fluoro-3-isocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable urea, carbamate, and thiocarbamate derivatives, which are useful in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

1-Chloro-3-fluoro-2-isocyanatobenzene (CAS 720678-21-7)

- Structural difference : Fluoro and isocyanate groups are swapped (positions 2 and 3).

- Implications: Altered electronic effects may modulate reactivity. The meta-fluoro substituent could reduce steric hindrance compared to the ortho-fluoro group in the target compound. No direct physical data are available, but positional isomerism typically affects melting/boiling points due to changes in molecular symmetry and dipole moments .

1-Chloro-2,4-diisocyanatobenzene (CAS 4998-28-1)

Halogen-Substituted Analogs

1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene (CAS 886501-37-7)

- Structural difference : Bromo substitution at position 1 and isothiocyanate (-NCS) at position 4.

- Isothiocyanates are less reactive than isocyanates but form stable thioureas, useful in medicinal chemistry .

1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene

Alkoxy and Alkyl Derivatives

1-(Allyloxy)-4-chloro-2-isocyanatobenzene (CAS 851025-62-2)

- Structural difference : Allyloxy group at position 1.

- Enhanced solubility in non-polar solvents compared to halogenated analogs .

1-Chloro-3-isocyanato-5-methoxybenzene (CAS 864500-05-0)

Research and Industrial Relevance

- Target compound : Preferred in high-precision syntheses requiring controlled reactivity, such as fluorinated polyurethanes for coatings .

- Diisocyanates (e.g., 4998-28-1) : Critical in bulk polymer production but require stringent handling due to respiratory hazards .

- Alkoxy derivatives (e.g., 851025-62-2): Explored in click chemistry and photoresist technologies .

Biological Activity

1-Chloro-2-fluoro-3-isocyanatobenzene, a compound with the CAS number 720678-21-7, has garnered attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3ClFNO

- Molecular Weight : 171.56 g/mol

- Structure : The compound features a benzene ring substituted with chlorine, fluorine, and isocyanate groups, which significantly influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly proteins involved in critical cellular processes. The presence of the isocyanate group suggests potential reactivity with nucleophilic sites on amino acids, leading to modifications that can alter protein function.

Potential Mechanisms Include:

- Protein Modification : The isocyanate functionality can form carbamates with amino acids, potentially affecting enzyme activity and signaling pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, including histone demethylase LSD1, which is implicated in cancer progression and epigenetic regulation .

Anticancer Properties

Research indicates that this compound may have anticancer properties through its inhibition of LSD1. LSD1 plays a crucial role in demethylating histones and non-histone proteins, thus regulating gene expression involved in cell proliferation and differentiation . Inhibition of this enzyme has been linked to:

- Induction of Apoptosis : By altering gene expression profiles, the compound may promote programmed cell death in cancer cells.

- Sensitization to Other Therapies : Combining LSD1 inhibitors with traditional chemotherapeutics may enhance therapeutic efficacy .

Study 1: Inhibition of LSD1

A study demonstrated that this compound effectively inhibited LSD1 activity in glioblastoma cells. The inhibition resulted in reduced cell proliferation and increased apoptosis rates. The study highlighted the compound's potential as a therapeutic agent in treating aggressive tumors .

Study 2: Interaction with Proteins

Another investigation focused on the interaction between this compound and various proteins involved in metabolic pathways. Results indicated that the compound could modify key metabolic enzymes, suggesting a broader impact on cellular metabolism beyond histone modification .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. The compound is classified under hazardous materials due to its potential toxicity upon exposure. Proper handling and storage conditions are crucial to mitigate risks associated with its use in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.